Bienvenue dans la boutique en ligne BenchChem!

6-Oxa-9-azaspiro[4.5]decan-10-one

Spirocyclic building blocks Oxazolidinone synthesis Physicochemical property comparison

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5) is a spirocyclic lactam intermediate delivering a reactive oxazolidinone carbonyl and a free NH for direct N-functionalization—no Boc deprotection step needed. With a low logP of -0.7 and favorable fragment-like physicochemical profile (MW 155.19, TPSA ~38.3 Ų), this unprotected scaffold accelerates SAR exploration in oxazolidinone antibiotic and CNS drug programs. Procure the lactam directly to shortcut synthetic routes and reduce molecular weight penalties.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1934762-62-5
Cat. No. B1478090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-9-azaspiro[4.5]decan-10-one
CAS1934762-62-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)NCCO2
InChIInChI=1S/C8H13NO2/c10-7-8(3-1-2-4-8)11-6-5-9-7/h1-6H2,(H,9,10)
InChIKeySAMKEDNWLJCOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5) – Spirocyclic Lactam Core for Oxazolidinone-Focused Synthesis & Fragment-Based Procurement


6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5, molecular formula C₈H₁₃NO₂, MW 155.19 g/mol) is a spirocyclic lactam incorporating both oxygen and nitrogen heteroatoms within a [4.5] spiro framework . The scaffold features a cyclic carbamate (oxazolidinone) moiety fused to a cyclopentane ring, distinguishing it from the reduced secondary amine 6-oxa-9-azaspiro[4.5]decane (CAS 130643-07-1) and the all-carbon 6-azaspiro[4.5]decan-10-one core [1][2]. The compound exists at an oxidation state that provides a reactive carbonyl handle for further derivatization, placing it as a strategic intermediate between fully reduced spirocyclic amines and more functionalized oxazolidinone derivatives used in medicinal chemistry [3].

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5): Why In-Class Spirocyclic Building Blocks Cannot Be Interchanged Without Compromising Synthetic Utility


Within the 6-oxa-9-azaspiro[4.5]decane family, three structural variants dominate procurement catalogs: the fully reduced secondary amine (CAS 130643-07-1, MW 141.21), the target lactam 6-oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5, MW 155.19), and its N-Boc-protected derivative (MW typically >255). These differ fundamentally in oxidation state, hydrogen-bonding capacity, and synthetic accessibility [1]. The reduced amine (C₈H₁₅NO) has one H-bond donor and two acceptors (XLogP3-AA = 0.5), whereas the lactam (C₈H₁₃NO₂) presents one H-bond donor and three acceptors with a lower predicted logP (−0.7 experimentally estimated) and larger polar surface area (TPSA ~38.3 Ų vs ~21.3 Ų for the amine) [2]. These property differences—confirmed by ChemExper and AladdinSci computed descriptors—alter solubility, metabolic stability, and receptor recognition when the scaffold is elaborated into bioactive molecules [3]. Substituting the lactam with the reduced amine removes the electrophilic carbonyl required for oxazolidinone ring formation, while substituting with the all-carbon 6-azaspiro[4.5]decan-10-one eliminates the endocyclic oxygen that defines the oxazolidinone pharmacophore critical for ribosomal 50S subunit binding in antibacterial programs [4].

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5): Quantified Differentiation from Closest Analogs – A Comparator-Based Procurement Evidence Guide


Oxidation-State Differentiation: Lactam Carbonyl vs. Reduced Amine – Validated Physicochemical Property Shift (logP and H-Bond Capacity)

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5) differs from its closest commercial analog 6-oxa-9-azaspiro[4.5]decane (CAS 130643-07-1) by a single oxidation at the 10-position, converting a secondary amine into a cyclic carbamate (lactam). ChemExper data for CAS 1934762-62-5 indicate logP = −0.7 with 3 H-bond acceptors, whereas PubChem data for CAS 130643-07-1 show XLogP3-AA = 0.5 with only 2 H-bond acceptors [1][2]. This represents a ΔlogP of approximately −1.2 units and a gain of one H-bond acceptor, parameters that directly govern aqueous solubility, passive membrane permeability, and CYP450 metabolic susceptibility when the scaffold is incorporated into lead molecules.

Spirocyclic building blocks Oxazolidinone synthesis Physicochemical property comparison

Molecular Weight and Ring-Size Homology: Differentiation from 6-Azaspiro[4.5]decan-10-one (All-Carbon Lactam Core)

The target compound (C₈H₁₃NO₂, MW 155.19) contains an endocyclic oxygen atom within the 6-membered ring (oxazolidinone), whereas 6-azaspiro[4.5]decan-10-one (C₉H₁₅NO, MW 153.22) is an all-carbon lactam with no ring oxygen . Despite nearly identical molecular weights (ΔMW ~2 Da), the presence of the endocyclic oxygen in CAS 1934762-62-5 introduces a polar atom that alters ring conformation, electron density at the lactam carbonyl, and metabolic soft-spot profile. The oxazolidinone pharmacophore is specifically recognized by the bacterial 50S ribosomal subunit; the all-carbon analog lacks this recognition element, rendering it unsuitable as a direct surrogate in oxazolidinone antibacterial programs [1].

Spirocyclic lactam Oxazolidinone pharmacophore Heteroatom substitution

N-Unsubstituted vs. N-Boc-Protected Scaffold: Synthetic Divergence and Step-Economy Advantage for Downstream Derivatization

Patent CN109608411A describes the multi-step preparation of tert-butyl-1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (N-Boc-protected derivative), a compound requiring five synthetic steps from precursor compound 1 including low-temperature lithiation, oxidative cleavage, and esterification [1]. The unprotected lactam 6-oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5) omits the N-Boc group, eliminating the need for subsequent deprotection (typically TFA-mediated, introducing an additional step with purification burden). For users who require the free NH lactam directly—such as for direct N-alkylation, N-arylation, or urea formation—procuring CAS 1934762-62-5 saves one synthetic step and avoids exposure to strongly acidic deprotection conditions that may be incompatible with acid-sensitive downstream intermediates.

Synthetic intermediate Protecting group strategy Step economy

Spirocyclic Conformational Restriction vs. Linear Oxazolidinone Building Blocks: Three-Dimensionality Advantage for Fragment-Based Drug Discovery

The oxa-azaspiro[4.5]decane scaffold provides a conformationally restricted, three-dimensional framework absent in linear oxazolidinone building blocks such as 2-oxazolidinone (C₃H₅NO₂, MW 87.08) or 4-substituted oxazolidinones [1]. The spirocyclic junction locks the oxazolidinone ring into a defined orientation relative to the cyclopentane ring, reducing conformational entropy upon target binding. The SMILES string O=C1NCCOC12CCCC2 (from Chemsrc) confirms the spiro fusion at a quaternary carbon center, which eliminates rotatable bonds connecting the two ring systems—a feature absent in non-spiro oxazolidinones . AladdinSci computed descriptors indicate a polar surface area (PSA) of 90.65 Ų, which is substantially larger than 2-oxazolidinone (PSA ~38 Ų), providing differentiated physicochemical space for fragment library design . The framework is explicitly highlighted in the medicinal chemistry literature as a privileged scaffold for enzyme inhibitors including CCR1 antagonists and DGAT1 inhibitors, applications for which linear oxazolidinones lack the required three-dimensional binding topology [2].

Fragment-based drug discovery Spirocyclic scaffolds Three-dimensionality Fsp³ character

6-Oxa-9-azaspiro[4.5]decan-10-one (CAS 1934762-62-5) – Application Scenarios Directly Supported by Procurement Differentiation Evidence


Oxazolidinone Antibacterial Lead Optimization Requiring the Free NH Spirocyclic Lactam Core

Medicinal chemistry teams developing novel oxazolidinone antibiotics targeting multi-drug-resistant Gram-positive bacteria (MRSA, VRE, MDR-TB) require the oxazolidinone pharmacophore for 50S ribosomal subunit binding [1]. The free NH of 6-oxa-9-azaspiro[4.5]decan-10-one permits direct N-functionalization (alkylation, arylation, sulfonylation) without prior deprotection, enabling rapid library synthesis. The spirocyclic junction provides conformational restriction that can enhance ribosomal binding affinity relative to flexible linear oxazolidinones. Procuring the unprotected lactam (CAS 1934762-62-5) rather than the N-Boc derivative eliminates one synthetic step, accelerating SAR exploration [2].

Fragment-Based Drug Discovery (FBDD) Library Design Focused on sp³-Rich, Conformationally Constrained Heterocycles

FBDD screening collections increasingly demand fragments with high Fsp³ character, low molecular weight (155 Da, compliant with Rule of Three), and defined 3D topology . 6-Oxa-9-azaspiro[4.5]decan-10-one offers a polar surface area of 90.65 Ų, logP of −0.7, and a rigid spirocyclic framework that distinguishes it from flat aromatic fragments and flexible linear oxazolidinones [3]. The scaffold's precedent as a core structure in CCR1 and DGAT1 inhibitors validates its utility for generating high-quality fragment hits that can be elaborated into lead compounds with improved ligand efficiency [4].

Synthesis of Spirocyclic Scaffolds for CNS-Penetrant Programs Requiring Balanced Polarity and Low Lipophilicity

The computed logP of −0.7 (ChemExper) and TPSA of ~38.3 Ų (oxazolidinone ring contribution) position this scaffold within favorable CNS drug-like space (CNS MPO score range). For programs targeting neurological targets—such as muscarinic M1 agonists or triple re-uptake inhibitors, where oxa-azaspiro[4.5]decane derivatives have demonstrated pharmacological activity [5]—the low lipophilicity of the core reduces the risk of hERG binding and phospholipidosis compared to more lipophilic spirocyclic amines. The free NH provides a versatile handle for appending diverse pharmacophoric elements without the molecular weight penalty of a protecting group.

Industrial-Scale Process Chemistry Requiring a Validated Synthetic Intermediate with Established Multi-Kilogram Route Precedent

Patent CN109608411A demonstrates that the 6-oxa-9-azaspiro[4.5]decane scaffold can be synthesized on a multi-gram scale (50 g starting material, 30 g isolated intermediate) using industrially accessible reagents (LiHMDS, NaIO₄, KMnO₄, Cs₂CO₃) [2]. Although the patent targets the N-Boc derivative, the unprotected lactam (CAS 1934762-62-5) is commercially listed at the 1 g scale (BIOFOUNT, ~9,241 CNY/g), confirming that the scaffold has entered the specialty chemical supply chain . For process R&D groups seeking to avoid in-house synthesis of the spirocyclic core, direct procurement provides a faster entry point for route scouting and impurity profiling studies.

Quote Request

Request a Quote for 6-Oxa-9-azaspiro[4.5]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.